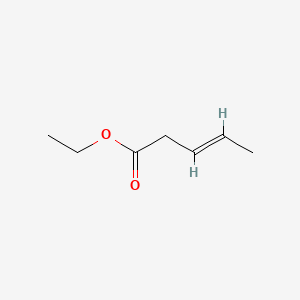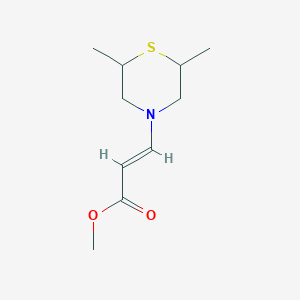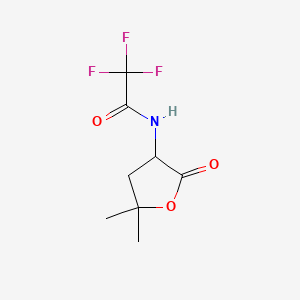![molecular formula C34H31NO6S B12840667 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)
2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, phenylmethoxy, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the phenylsulfanyl group may produce a thiol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its ability to interact with various molecular targets. It may be investigated for its therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-methoxy-6-(methoxymethyl)-2-methylsulfanyloxan-3-yl]isoindole-1,3-dione
- 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-ethoxy-6-(ethoxymethyl)-2-ethylsulfanyloxan-3-yl]isoindole-1,3-dione
Uniqueness
The uniqueness of 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C34H31NO6S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C34H31NO6S/c36-30-28(22-39-20-23-12-4-1-5-13-23)41-34(42-25-16-8-3-9-17-25)29(31(30)40-21-24-14-6-2-7-15-24)35-32(37)26-18-10-11-19-27(26)33(35)38/h1-19,28-31,34,36H,20-22H2/t28-,29-,30-,31-,34+/m1/s1 |
InChI Key |
GBSWMTIMHHZNPE-ITRDTHECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)

![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)




![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)


